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Compound of Interest

Compound Name: 2,2,2-Trifluoro-N-phenylacetamide

Cat. No.: B1205213

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,2,2-Trifluoro-N-phenylacetamide, a compound of interest in chemical synthesis and drug

development. This document summarizes key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for its

characterization.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for
2,2,2-Trifluoro-N-phenylacetamide.

H NMR Data (Predicted)

Chemical Shift o . )
Multiplicity Integration Assignment

(ppm)

~7.65 d 2H H-2', H-6'

~7.40 t 2H H-3', H-5'

~7.20 t 1H H-4'

~8.50 brs 1H N-H
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Note: Experimental H NMR data with precise coupling constants is not readily available in the
searched literature. The data presented is based on typical chemical shifts for similar aromatic
amides and should be considered as an estimation.

*C NMR Data

Chemical Shift (ppm) Assignment
154.7 (q, J = 37 Hz) Cc=0

136.1 C-1

129.3 C-3, C-5
125.4 c-4

120.7 Cc-2', C-6'
115.8 (g, J = 288 Hz) CFs

19F NMR Data

Chemical Shift (ppm) Multiplicity Reference

-75.7 S CCIsF

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, Sharp N-H Stretch

~1720 Strong C=0 Stretch (Amide I)
~1540 Strong N-H Bend (Amide II)
~1210, 1160 Strong C-F Stretch

C-H Bending (monosubstituted
~750, 690 Strong
benzene)

Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment
189 High [M]*

120 Moderate [M - CFs]*

93 High [CeHsNH2]*
92 Moderate [CeHsN]*

77 Moderate [CeHs]+

69 Moderate [CF3]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound like 2,2,2-Trifluoro-N-phenylacetamide.

NMR Spectroscopy

Sample Preparation:

» Approximately 5-10 mg of 2,2,2-Trifluoro-N-phenylacetamide is accurately weighed and
dissolved in ~0.7 mL of a deuterated solvent (e.g., CDClsz, DMSO-ds) in a clean, dry vial.

e The solution is then transferred to a 5 mm NMR tube.
1H, 13C, and *°F NMR Acquisition:
e Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

* 1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral
width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider
spectral width (~220 ppm) is necessary. Due to the low natural abundance of 13C, a larger
number of scans and a longer relaxation delay may be required.
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e 19F NMR: A simple pulse-acquire sequence is used. The spectral width will depend on the
chemical shift of the fluorine atoms, and an external reference standard (e.g., CCIsF) is
typically used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a
background spectrum is collected.

o Asmall amount of solid 2,2,2-Trifluoro-N-phenylacetamide is placed directly onto the ATR
crystal.

o Pressure is applied using the instrument's clamp to ensure good contact between the sample
and the crystal.

Data Acquisition:
e The spectrum is typically recorded over a range of 4000-400 cm~1.

« A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography.

o The sample is vaporized by heating in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

Data Acquisition:

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1205213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

e A mass spectrum is generated by plotting the relative abundance of the ions as a function of
their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,2,2-
Trifluoro-N-phenylacetamide.
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Caption: Logical workflow for the spectroscopic analysis of 2,2,2-Trifluoro-N-
phenylacetamide.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2,2-Trifluoro-N-
phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205213#2-2-2-trifluoro-n-phenylacetamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1205213?utm_src=pdf-body
https://www.benchchem.com/product/b1205213?utm_src=pdf-body
https://www.benchchem.com/product/b1205213#2-2-2-trifluoro-n-phenylacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1205213#2-2-2-trifluoro-n-phenylacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1205213#2-2-2-trifluoro-n-phenylacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1205213#2-2-2-trifluoro-n-phenylacetamide-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

